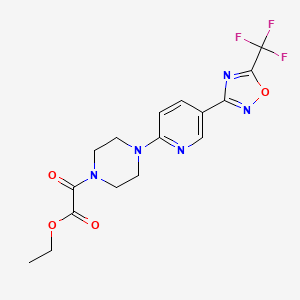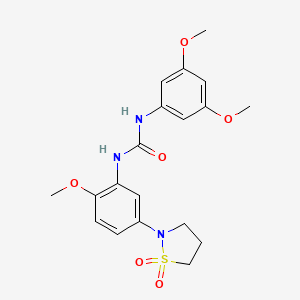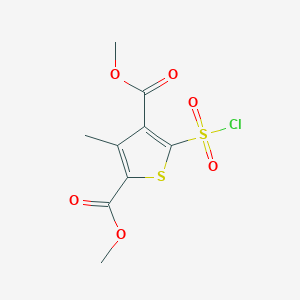
3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Mecanismo De Acción
The mechanism of action of 3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer cells and plays a role in tumor growth and survival. Inhibition of this enzyme leads to decreased tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of carbonic anhydrase IX. This inhibition leads to decreased tumor growth and increased sensitivity to chemotherapy. This compound has also been shown to have neuroprotective effects in animal models of epilepsy and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide in lab experiments include its potent inhibition of carbonic anhydrase IX and its potential applications in cancer treatment, glaucoma, epilepsy, and Alzheimer's disease. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide. One direction is to study its potential applications in combination with other chemotherapy drugs for the treatment of cancer. Another direction is to study its potential applications in the treatment of other diseases such as glaucoma, epilepsy, and Alzheimer's disease. Additionally, there is a need for further research on the toxicity and safety of this compound.
Métodos De Síntesis
The synthesis of 3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide involves a multi-step process. The first step involves the reaction of 4-aminobenzenesulfonamide with thionyl chloride to form 4-chlorosulfonylaniline. This compound is then reacted with 4-carbamoylphenyl isothiocyanate to form 4-((4-sulfamoylphenyl)carbamothioyl)aniline. The final step involves the reaction of 4-((4-sulfamoylphenyl)carbamothioyl)aniline with 3-iodo-4-methylbenzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide has been extensively studied for its potential applications in cancer treatment. Carbonic anhydrase IX is overexpressed in many types of cancer cells, and its inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. This compound has also been studied for its potential applications in the treatment of glaucoma, epilepsy, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-iodo-4-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O3S2/c1-9-2-3-10(8-13(9)16)14(20)19-15(23)18-11-4-6-12(7-5-11)24(17,21)22/h2-8H,1H3,(H2,17,21,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUNXJARFLRSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2867176.png)


![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2867184.png)

![5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2867186.png)

![3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B2867189.png)

![2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2867193.png)
![N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2867195.png)


